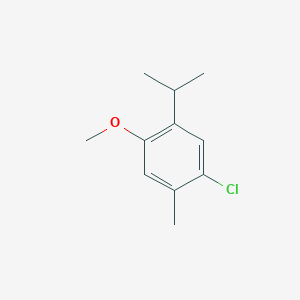
Bitropenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bitropenyl is a synthetic organic compound known for its unique chemical structure and properties. It is composed of two benzene rings connected by a single bond, making it a biphenyl derivative. This compound has garnered significant attention in various fields of scientific research due to its versatile applications and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bitropenyl can be synthesized through several methods, including the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling. These methods involve the coupling of halogenated benzene derivatives under specific conditions:
Wurtz-Fittig Reaction: This method involves the reaction of halogenated benzene with sodium metal in the presence of dry ether. The reaction proceeds as follows[ 2C_6H_5X + 2Na \rightarrow C_{12}H_{10} + 2NaX ] where (X) represents a halogen atom.
Ullmann Reaction: This method involves the coupling of halogenated benzene derivatives in the presence of copper powder at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the reaction of halogenated benzene with phenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its high yield and efficiency. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure optimal conditions for the coupling reaction.
Análisis De Reacciones Químicas
Types of Reactions
Bitropenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form biphenyl quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield biphenyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Biphenyl quinone.
Reduction: Biphenyl alcohols.
Substitution: Nitro-biphenyl, sulfo-biphenyl, and halo-biphenyl derivatives.
Aplicaciones Científicas De Investigación
Bitropenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bitropenyl involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Bitropenyl is unique compared to other biphenyl derivatives due to its specific reactivity and applications. Similar compounds include:
Biphenyl: The parent compound of this compound, used in various industrial applications.
Polychlorinated Biphenyls (PCBs): Known for their environmental impact and toxicity.
Biphenyl Quinone: An oxidation product of this compound with distinct chemical properties.
This compound stands out due to its versatility and potential in scientific research, particularly in the fields of chemistry, biology, and medicine.
Propiedades
Número CAS |
831-18-5 |
|---|---|
Fórmula molecular |
C14H14 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |
Clave InChI |
DMVKBMNNLFFZBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(C=C1)C2C=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)

![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)

![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)
